

Spiroxamine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Spiroxamine	
Cat. No.:	B1682169	Get Quote

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Abstract

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class. It is effective against a broad spectrum of fungal pathogens, particularly powdery mildew in cereals and grapes, through the inhibition of sterol biosynthesis. This technical guide provides an indepth overview of **Spiroxamine**, including its chemical identity, mechanism of action, relevant quantitative data, and detailed experimental protocols for its analysis. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity

Identifier	Value	Reference
CAS Number	118134-30-8	[1]
Molecular Formula	C18H35NO2	[1][2]
IUPAC Name	8-tert-butyl-N-ethyl-N-propyl- 1,4-dioxaspiro[4.5]decane-2- methanamine	[3]
Synonyms	KWG 4168, Impulse	[2][3]
Molecular Weight	297.5 g/mol	[2]

Mechanism of Action



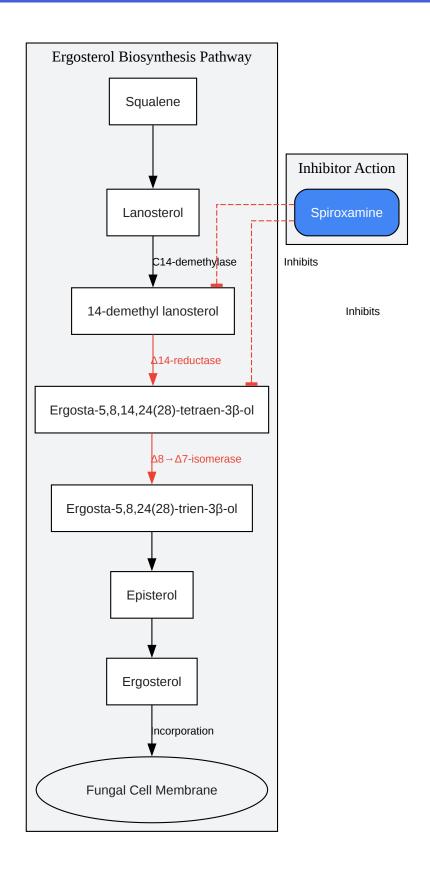
Spiroxamine's primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. Specifically, it targets two key enzymes in the sterol biosynthesis pathway:

- Δ¹⁴-reductase
- $\Delta^8 \rightarrow \Delta^7$ -isomerase

Inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. This ultimately results in the cessation of fungal growth and cell death. [1][4]

Below is a diagram illustrating the targeted signaling pathway.





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Inhibition of Ergosterol Biosynthesis by **Spiroxamine**.



Quantitative Data

Physicochemical Properties

Property	Value	Reference
Physical State	Faintly yellowish liquid	[3]
Melting Point	< -170 °C	[3]
Boiling Point	Decomposes at ~120 °C	[3]
Vapor Pressure	Isomer A: 9.7 mPa (20 °C)Isomer B: 17 mPa (25 °C)	[3]
Solubility in Water	pH 3: >200,000 mg/LpH 7 (Isomer A): 470 mg/LpH 7 (Isomer B): 340 mg/LpH 9 (Isomer A): 14 mg/LpH 9 (Isomer B): 10 mg/L	[3]
Log P (Octanol-Water Partition Coefficient)	Isomer A: 2.79Isomer B: 2.92	[3]
рКа	6.9	[3]

Toxicological Data



Test	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	>500 mg/kg	[5]
Acute Dermal	Rat	Dermal	>2000 mg/kg bw	[4]
Acute Inhalation	Rat	Inhalation	-	-
Eye Irritation	Rabbit	Ocular	Slight to severe irritant	[4][6]
Skin Irritation	Rabbit	Dermal	Moderate to severe irritant	[4][6]
Skin Sensitization	Guinea Pig	Dermal	Sensitizer	[4][6]

Ecotoxicological Data

Organism	Test	Value	Reference
Fish (Rainbow Trout)	96h LC₅o	Slightly to moderately toxic	[4]
Aquatic Invertebrates (Daphnia)	48h EC₅o	Moderately toxic	[4]
Algae (Green Algae)	72h EC50	Very highly toxic	[4]
Birds	Acute LD50	Slightly toxic	[4]
Bees	Contact LD50	Slight to moderate toxicity	[4]

Antifungal Efficacy



Fungal Species	EC50 (mg/L)	Reference
Neofusicoccum parvum	0.97 - 10.28	[1]
Botryosphaeria dothidea	0.97 - 10.28	[1]
Diplodia seriata	0.97 - 10.28	[1]
Lasiodiplodia theobromae	0.97 - 10.28	[1]

Experimental Protocols Residue Analysis in Grapes

This protocol provides a general workflow for the determination of **Spiroxamine** residues in grapes using Gas Chromatography/lon Trap-Mass Spectrometry (GC/IT-MS).[7]

4.1.1. Extraction

Two primary extraction methods can be employed:

- Method 1 (for grapes, must, and wine): Homogenize the sample and extract with an alkaline cyclohexane-dichloromethane (9:1, v/v) solution.
- Method 2 (for grapes): Extract the homogenized sample with acetone, followed by partitioning with dichloromethane and petroleum ether.

4.1.2. Cleanup

- Centrifuge the extract to separate the solid and liquid phases.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent such as cyclohexane or 2,2,4-trimethylpentane-toluene (9:1, v/v).

4.1.3. Instrumental Analysis

Analyze the prepared sample using a GC/IT-MS system.



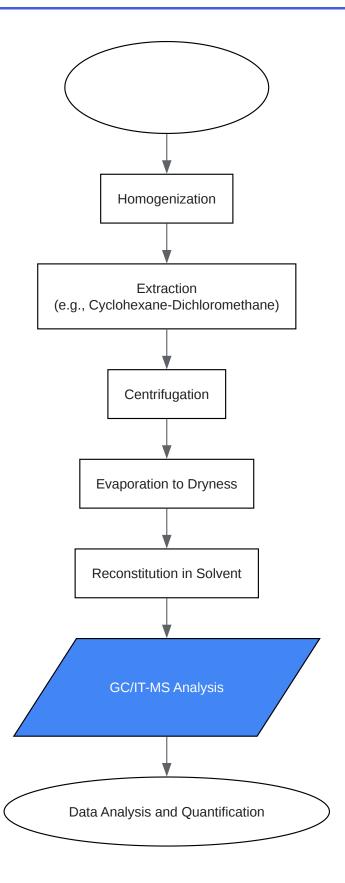




- Separate the diastereomers of **Spiroxamine** (A and B) on a suitable capillary column.
- Quantify the residues using selective ion monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

The following diagram outlines the general experimental workflow.





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Workflow for **Spiroxamine** Residue Analysis in Grapes.



Antifungal Susceptibility Testing

This protocol outlines a general method for determining the in vitro antifungal activity of **Spiroxamine**.

4.2.1. Media Preparation

Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend with serial dilutions of **Spiroxamine** to achieve a range of final concentrations. A solvent control (without **Spiroxamine**) should also be prepared.

4.2.2. Inoculation

Place a mycelial plug of the test fungus onto the center of each agar plate.

4.2.3. Incubation

Incubate the plates at the optimal growth temperature for the test fungus until the mycelial growth in the control plate reaches a predetermined diameter.

4.2.4. Data Collection and Analysis

- Measure the diameter of the fungal colony on each plate.
- Calculate the percentage of growth inhibition for each Spiroxamine concentration relative to the solvent control.
- Determine the EC₅₀ value (the concentration of Spiroxamine that causes 50% inhibition of fungal growth) by plotting the percentage of inhibition against the logarithm of the Spiroxamine concentration and fitting the data to a dose-response curve.

Conclusion

Spiroxamine is a potent fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical information for researchers working with this compound, including its chemical properties, toxicological profile, and analytical methodologies. The provided data and protocols can serve as a valuable resource for further research and development in the fields of agriculture and drug discovery.



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